Carbofenothion sulfoxide

Overview

Description

Carbofenothion sulfoxide is not directly mentioned in the provided papers. However, the papers do discuss various sulfoxides and their chemical properties, which can be relevant to understanding the broader class of compounds that carbofenothion sulfoxide belongs to. Sulfoxides are a group of organic compounds that contain a sulfur atom bonded to two carbon atoms and one oxygen atom. The sulfur atom in sulfoxides has a tetrahedral geometry and is in a divalent oxidation state. Sulfoxides are known for their utility in organic synthesis and medicinal chemistry due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of sulfoxides can be achieved through various methods. One approach involves the rhodium-catalyzed transfer of carbamates to sulfoxides, which allows for the convenient synthesis of N-protected sulfoximines under mild conditions . Another method includes the thermolysis-induced tandem reactions involving isocyanides and sulfenic-acid-generating sulfoxides, which provide access to diverse sulfur-containing functional scaffolds . Additionally, the synthesis of sulfoxides can be accomplished through the oxidation of sulfides, as demonstrated by the diastereoselective alkylation of sulfenate anions .

Molecular Structure Analysis

The molecular structure of sulfoxides is characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. The bond between the sulfur and nitrogen atoms in sulfoximine functional groups, which are isosters of sulfoxides, is not a true double bond but rather a polarized single bond, indicating the polar nature of the sulfoxide group . The stereochemistry of sulfoxides is also an important aspect, as it can influence the reactivity and the outcome of chemical reactions .

Chemical Reactions Analysis

Sulfoxides participate in a variety of chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions. For instance, sulfoxides can be used in the synthesis of carbohydrate-based thiochromans with antiplasmodial activity . They also play multiple roles in glycosylation reactions, such as activators for thioglycosides and precursors to glycosyl triflates . The reactivity of sulfoxides with carbodiimides has been explored for the synthesis of stabilized sulfonium ylides, which are useful intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoxides are influenced by their molecular structure. Sulfoxides are generally polar and can be soluble in polar solvents like dimethyl sulfoxide (DMSO). This solubility allows for various 'non-aqueous' chemical reactions to be carried out in DMSO, which is a highly polar but stable solvent . The oxidation of carbohydrates by the sulfoxide-carbodiimide method is an example of the chemical utility of sulfoxides, where they facilitate the transformation of alcohols into aldehydes or ketones .

Scientific Research Applications

Glycosylation Reactions

Carbofenothion sulfoxide plays a significant role in carbohydrate chemistry, particularly in glycosylation reactions. It is used as a glycosyl donor and an activation reagent in constructing glycosidic bonds. This application has been extensively explored, demonstrating the utility of sulfoxide in carbohydrate synthesis (Zeng, Liu, Chen, Zhao, Meng, & Wan, 2018).

Detoxification Studies

In research on organophosphorus insecticide detoxification, Carbofenothion sulfoxide, as a metabolite of carbophenothion, is reduced back to carbophenothion. This process, which involves rat liver enzymes, is important for understanding the toxicity amelioration of these compounds (DeBaun & Menn, 1976).

Sulfoxide in Organic Chemistry

Sulfoxides, including Carbofenothion sulfoxide, are involved in various organic reactions. They are integral in the synthesis of biologically relevant products like sulfoxides, sulfones, and disulfides, all of which are present in many drugs and possess biologically significant properties (Barattucci, Aversa, Mancuso, Salerno, & Bonaccorsi, 2018).

Photocatalysis in Organic Synthesis

Carbofenothion sulfoxide is used in photocatalyzed organic synthesis, particularly in sulfoxidation and sulfenylation transformations. This method demonstrates compatibility with late-stage pharmaceuticals and sugar derivatives, offering a practical approach for the synthesis of sulfoxide/sulfide-containing compounds (Li, Wang, & Jiang, 2017).

Carbohydrate Synthesis Mechanisms

Further exploring its role in carbohydrate chemistry, Carbofenothion sulfoxide is used in diverse transformations, acting as activators and precursors in glycosylation reactions. These mechanisms are critical for the development of more efficient carbohydrate synthesis using sulfoxide-based methods (Fascione, Brabham, & Turnbull, 2016).

Other Applications

- Carbofenothion sulfoxide's derivatives have been used in permethylation of complex carbohydrates, playing a significant role in determining the chemical structure of complex carbohydrates (Hakomori, 1964).

- In the study of tau hyperphosphorylation, derivatives of Carbofenothion sulfoxide, like Dimethyl sulfoxide, have been used to investigate their impact on tau phosphorylation, which is significant for understanding Alzheimer's disease (Julien, Marcouiller, Bretteville, El Khoury, Baillargeon, Hébert, & Planel, 2012).

- In green chemistry, sulfoxides and sulfones have been utilized as solvents in the glycosidation of carbohydrates, demonstrating their effectiveness in sustainable chemical processes (Ludot, Estrine, Bras, Hoffmann, Marinković, & Muzart, 2013).

Safety And Hazards

Carbofenothion sulfoxide is highly toxic. The estimated fatal oral dose is 0.6 g for a 150 lb. (70 kg) person . It is an indirect cholinesterase inhibitor, meaning its effects are on the nervous system . It is classified as Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification .

Future Directions

While specific future directions for Carbofenothion sulfoxide are not mentioned in the search results, the broader field of organophosphates, to which Carbofenothion sulfoxide belongs, continues to be an area of active research. This includes the development of new synthesis methods, the exploration of their mechanisms of action, and the investigation of their environmental impact .

properties

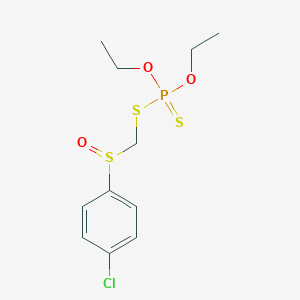

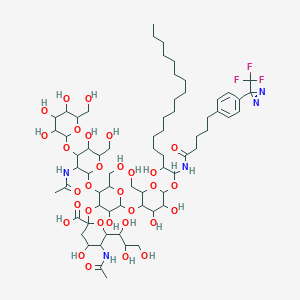

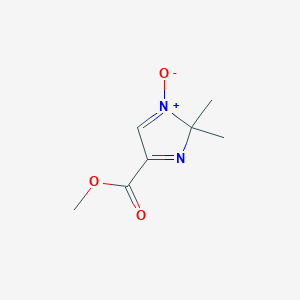

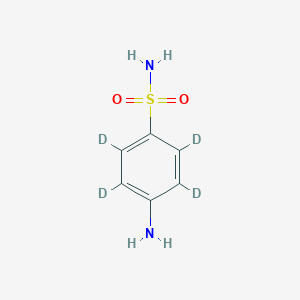

IUPAC Name |

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHNDTNSNGVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864763 | |

| Record name | S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbofenothion sulfoxide | |

CAS RN |

17297-40-4 | |

| Record name | Carbophenothion sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)